molecular formula C8H4BrF3N2 B1384807 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile CAS No. 62584-27-4

4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile

Cat. No.: B1384807
CAS No.: 62584-27-4
M. Wt: 265.03 g/mol
InChI Key: ZUWZYKRZBLJCJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile ( 62584-27-4) is a high-value chemical building block with a molecular formula of C8H4BrF3N2 and a molecular weight of 265.03 g/mol . This compound is characterized by its multifunctional architecture, incorporating bromo, amino, nitrile, and trifluoromethyl substituents on a benzene ring. This unique combination makes it a highly versatile and valuable intermediate in sophisticated organic synthesis, particularly in the development of pharmaceuticals and advanced materials . The presence of the bromo group allows for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the construction of complex biaryl or aryl amine structures. Simultaneously, the electron-withdrawing trifluoromethyl and nitrile groups can enhance metabolic stability and influence the lipophilicity of resultant molecules, which are critical parameters in drug design . The amino group serves as an additional handle for derivatization, facilitating the synthesis of amides, sulfonamides, or imines. This compound must be stored sealed in a dry environment at 2-8°C to preserve its stability and purity . This product is intended for research and development purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Properties

IUPAC Name

4-amino-3-bromo-5-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-6-2-4(3-13)1-5(7(6)14)8(10,11)12/h1-2H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWZYKRZBLJCJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650580
Record name 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62584-27-4
Record name 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyanation via Cyanide Displacement

The second step introduces the nitrile group through cyanide displacement:

  • Reagents & Conditions:

    • Reagent: Cuprous cyanide (CuCN)
    • Solvent: Ethanol or similar polar solvent
    • Temperature: Reflux (~80°C)
    • Duration: About 20 hours
  • Procedure:

    • The brominated intermediate is reacted with cuprous cyanide under stirring and reflux.
    • The reaction proceeds for approximately 20 hours, facilitating nucleophilic substitution of bromine with cyanide.
    • The product, 4-fluoro-2-trifluoromethyl cyanobenzene, is then isolated via steam distillation.
  • Data Highlights:

    • Molar ratio of CuCN to brominated intermediate: approximately 1:1
    • Cyanation yield: around 82%
    • The process minimizes byproducts, ensuring high purity of the nitrile intermediate.

Amination to Obtain the Final Compound

The final step involves converting the nitrile to the amino derivative:

  • Reagents & Conditions:

    • Reagent: Liquid ammonia or ammonia derivatives
    • Catalyst: None explicitly required but can include catalytic amines
    • Temperature: Controlled to facilitate amino substitution
    • Duration: Variable, optimized for high yield
  • Procedure:

    • The nitrile intermediate is exposed to ammonia under reflux or pressurized conditions.
    • Aminolysis replaces the nitrile group with an amino group, yielding 4-amino-3-bromo-5-(trifluoromethyl)benzonitrile .
    • Purification is achieved through crystallization, ensuring product purity exceeding 99%.
  • Notes:

    • Reaction conditions are optimized to prevent over-amination or side reactions.
    • The process benefits from the high reactivity of the nitrile group under ammonia conditions.

Data Summary Table

Step Reagents & Conditions Main Reactions Yield (%) Remarks
1. Bromination Dibromohydantoin, glacial acetic acid, sulfuric acid, reflux 5-7 hrs Aromatic bromination ~95 Regioselective at the desired position
2. Cyanation Cuprous cyanide, ethanol, reflux 20 hrs Cyanide displacement ~82 High purity nitrile intermediate
3. Amination Liquid ammonia, reflux/pressurized Nitrile to amine >99 Final product with high purity

Research Findings and Notes

  • The process emphasizes cost-effectiveness , utilizing market-available reagents such as glacial acetic acid, sulfuric acid, dibromohydantoin, cuprous cyanide, and ammonia.
  • Environmental considerations are addressed by minimizing harmful byproducts and employing straightforward purification techniques.
  • The overall yield of the process is approximately 73-75%, with the final product purity exceeding 99%, suitable for pharmaceutical or agrochemical applications.
  • The process's simplicity and short route make it attractive for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile serves as a crucial building block for synthesizing more complex organic molecules. It is particularly valuable in:

  • Pharmaceuticals : The compound is utilized as an intermediate in the synthesis of various pharmaceuticals due to its ability to undergo substitution reactions, allowing for the introduction of different functional groups.
  • Agrochemicals : It plays a role in developing agrochemical products that require specific chemical properties for efficacy.

Biology

In biological research, this compound is investigated for its potential to develop bioactive molecules that interact with biological targets such as enzymes and receptors. Its trifluoromethyl group enhances binding affinity and selectivity towards target proteins, making it suitable for:

  • Drug Discovery : The compound is studied for its potential use as an enzyme inhibitor, aiding in the design of drugs targeting specific pathways.

Medicine

The medicinal applications of this compound include:

  • Enzyme Inhibition : Research indicates that it may act as an inhibitor by binding to active sites of enzymes, thus preventing their normal function.
  • Development of Therapeutics : It is being explored for its role in designing inhibitors for diseases where specific enzymatic pathways are implicated.

Industry

In industrial applications, this compound is used in producing specialty chemicals and materials with unique properties. Notable uses include:

  • Fluorinated Polymers : Its chemical structure allows it to be incorporated into polymers that require enhanced thermal stability and chemical resistance.
  • Advanced Coatings : It contributes to developing coatings with improved performance characteristics due to its unique functional groups.

Mechanism of Action

The mechanism of action of 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile depends on its specific application. In medicinal chemistry, for example, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target protein .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The table below compares 4-amino-3-bromo-5-(trifluoromethyl)benzonitrile with analogs differing in substituent positions or functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications
This compound C₈H₅BrF₃N₂ 274.04 -NH₂ (4), -Br (3), -CF₃ (5) Pharmaceutical intermediate; ligand design
4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile C₈H₅BrF₃N₂ 274.04 -NH₂ (4), -Br (5), -CF₃ (2) Higher steric hindrance at position 2
3-Bromo-5-(trifluoromethyl)benzonitrile C₈H₃BrF₃N 258.02 -Br (3), -CF₃ (5), -CN (1) Lacks amino group; reduced H-bond capacity
4-Amino-2-(trifluoromethyl)benzonitrile C₈H₅F₃N₂ 186.14 -NH₂ (4), -CF₃ (2) mp: 141–145°C; impurity in bicalutamide
3-Amino-5-(trifluoromethyl)benzonitrile C₈H₅F₃N₂ 186.14 -NH₂ (3), -CF₃ (5) Similar H-bond potential; isomer of above

Key Observations :

  • Positional Isomerism: Moving the bromo or trifluoromethyl group alters steric and electronic properties. For example, 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile (AN-3404) has a -CF₃ group at position 2, which may hinder interactions at the benzene ring’s ortho position compared to the target compound .
  • Amino Group Impact: Compounds lacking the amino group (e.g., 3-Bromo-5-(trifluoromethyl)benzonitrile) show reduced hydrogen-bonding capacity, critical for receptor-ligand interactions .

Physicochemical Properties

  • Melting Points: 4-Amino-2-(trifluoromethyl)benzonitrile melts at 141–145°C , while brominated analogs like the target compound likely have higher melting points due to increased molecular weight and halogenated packing effects.
  • Solubility: The trifluoromethyl group enhances lipophilicity, but the polar amino and nitrile groups improve aqueous solubility compared to non-amino analogs.

Pharmaceutical Relevance

  • Ligand Design: Analogous benzonitriles (e.g., 5FB in ) act as ligands for estrogen-related receptor alpha (ERRα), forming hydrogen bonds with ARG 372 and hydrophobic interactions with adjacent residues . The target compound’s amino and bromo groups may enhance binding specificity.
  • Impurity Profiling: 4-Amino-2-(trifluoromethyl)benzonitrile is monitored as an impurity in bicalutamide synthesis (limit: ≤0.1%), highlighting the need for precise positional isomer control .

Biological Activity

4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of an amino group, a bromine atom, and a trifluoromethyl group attached to a benzonitrile structure. Its molecular formula is C₈H₄BrF₃N₂. This compound has garnered interest in medicinal chemistry and materials science due to its unique functional groups, which may influence its biological activity.

The distinct combination of functional groups in this compound suggests potential reactivity and interactions with biological targets. The trifluoromethyl group, in particular, is known to enhance the lipophilicity and metabolic stability of compounds, potentially improving their pharmacokinetic profiles .

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally related compounds. The following table summarizes some relevant derivatives:

Compound NameStructure FeaturesUnique Properties
4-Amino-2-bromo-5-(trifluoromethyl)benzonitrileSimilar amino and trifluoromethyl groupsDifferent position of bromine affects reactivity
4-Amino-3-chloro-5-(trifluoromethyl)benzonitrileChlorine instead of brominePotentially different biological activity
4-Amino-3-fluoro-5-(trifluoromethyl)benzonitrileFluorine instead of bromineLower molecular weight may influence properties
2-Amino-3-bromo-5-(trifluoromethyl)benzonitrileAmino group at a different positionVariation in steric hindrance

This comparative analysis highlights the uniqueness of this compound due to its specific combination of substituents and their positions on the aromatic ring. Such variations can significantly influence their chemical behavior and biological activity, making them subjects of interest in research and development.

Potential Applications

Despite the lack of specific studies on this compound's biological effects, its structural characteristics suggest several potential applications:

  • Medicinal Chemistry : As a scaffold for developing new drugs targeting various diseases.
  • Material Science : In the synthesis of advanced materials due to its unique electronic properties.

Case Studies and Research Findings

While direct case studies on this compound are scarce, research on related benzonitrile derivatives provides insights into potential mechanisms and activities:

  • Androgen Receptor Modulators : Some benzonitrile derivatives have been shown to act as selective androgen receptor modulators (SARMs), exhibiting anabolic effects on muscle tissue while sparing prostate tissue .
  • Anticancer Activity : Other studies have highlighted that certain derivatives can induce apoptosis in cancer cells through various signaling pathways . Although these findings are not directly linked to this compound, they underscore the potential for similar compounds to exhibit significant biological activities.

Q & A

Q. What are the recommended synthetic routes for 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of brominated trifluoromethyl benzonitriles typically involves sequential functionalization. A plausible route for the target compound could include:

Nitrile Introduction : Starting from a bromo-trifluoromethyl benzene derivative, cyanation via Rosenmund-von Braun reaction (CuCN catalysis) or Pd-mediated cross-coupling .

Amino Group Installation : Reduction of a nitro precursor (e.g., 3-bromo-5-(trifluoromethyl)nitrobenzene) using SnCl₂/HCl or catalytic hydrogenation .

Q. Critical Factors :

  • Regioselectivity : Bromine and trifluoromethyl groups are strong meta-directors, influencing nitration/amination positions .
  • Purity : HPLC analysis (>95% purity) is recommended, as seen in catalog specifications for analogous compounds .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Amino protons (~5 ppm as broad singlet), aromatic protons (split by Br and CF₃ substituents) .
    • ¹³C NMR : Nitrile carbon (~115 ppm), CF₃ carbon (q, ~125 ppm) .
  • IR Spectroscopy : CN stretch (~2240 cm⁻¹), NH₂ bends (~1600 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z ~280 (C₈H₄BrF₃N₂) with fragmentation patterns confirming Br and CF₃ loss .

Note : X-ray crystallography (e.g., as in ) resolves steric effects from bromine and CF₃ groups but requires high-purity crystals.

Advanced Research Questions

Q. How do electronic effects of the bromine and trifluoromethyl groups influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Hammett Analysis : The CF₃ group is strongly electron-withdrawing (σₚ = 0.54), while Br is mildly electron-withdrawing (σₚ = 0.26). This electronic profile directs electrophilic substitution to the para position relative to the amino group .
  • Pd-Catalyzed Couplings : Suzuki-Miyaura reactions may require optimized ligands (e.g., SPhos) due to steric hindrance from CF₃ and Br. Example: 2-Bromo-4-(trifluoromethyl)phenylboronic acid couplings achieved >97% purity under inert conditions .

Contradiction Alert : Some studies report reduced yields when both Br and CF₃ are present, likely due to steric clashes. Mitigation involves lowering reaction temperatures (e.g., 60°C vs. 80°C) .

Q. What role does this compound play in medicinal chemistry or materials science?

Methodological Answer:

  • Drug Discovery : The nitrile moiety is a bioisostere for carboxylic acids, while CF₃ enhances metabolic stability. Analogous compounds (e.g., thiazolidinone derivatives in ) show activity as kinase inhibitors.
  • Materials Science : Bromine facilitates functionalization in metal-organic frameworks (MOFs). For example, 4-bromo-2-(trifluoromethyl)benzonitrile derivatives have been used in luminescent materials .

Q. How can researchers resolve contradictions in regioselectivity during functionalization?

Methodological Answer:

  • Computational Modeling : DFT calculations (e.g., using Gaussian 16) predict electrophilic attack sites. For example, the CF₃ group in 3-bromo-5-(trifluoromethyl)nitrobenzene directs amination to the 4-position .
  • Experimental Validation : Competitive reactions with isotopic labeling (e.g., ¹⁸O in nitration) clarify mechanistic pathways .

Case Study : X-ray data in shows bromine’s steric bulk dominates over CF₃’s electronic effects in a pyrazole derivative, explaining unexpected substitution patterns.

Q. What strategies optimize purity and stability during storage?

Methodological Answer:

  • Storage Conditions : Analogous brominated benzonitriles degrade under light; store at 0–6°C in amber vials .
  • Stability Testing : Use accelerated aging studies (40°C/75% RH for 4 weeks) with LC-MS monitoring.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.